1-O-tert-butyl 5-O-methyl 4-[[(1R)-1-phenylethyl]amino]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate
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Overview
Description
1-O-tert-butyl 5-O-methyl 4-[[(1R)-1-phenylethyl]amino]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a phenylethylamino group attached to a pyridine ring.
Preparation Methods
The synthesis of 1-O-tert-butyl 5-O-methyl 4-[[(1R)-1-phenylethyl]amino]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate involves several steps. The synthetic route typically starts with commercially available starting materials and involves multiple reaction steps, including protection and deprotection of functional groups, as well as coupling reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity .
Chemical Reactions Analysis
1-O-tert-butyl 5-O-methyl 4-[[(1R)-1-phenylethyl]amino]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and functional groups. Additionally, it can be used in industrial applications, such as the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 5-O-methyl 4-[[(1R)-1-phenylethyl]amino]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-O-tert-butyl 5-O-methyl 4-[[(1R)-1-phenylethyl]amino]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate can be compared with other similar compounds, such as tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate and tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate. These compounds share some structural similarities but differ in their functional groups and overall reactivity.
Properties
Molecular Formula |
C20H28N2O4 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-O-tert-butyl 5-O-methyl 4-[[(1R)-1-phenylethyl]amino]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate |
InChI |
InChI=1S/C20H28N2O4/c1-14(15-9-7-6-8-10-15)21-17-11-12-22(13-16(17)18(23)25-5)19(24)26-20(2,3)4/h6-10,14,21H,11-13H2,1-5H3/t14-/m1/s1 |
InChI Key |
KRXJITHGLPLONE-CQSZACIVSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2=C(CN(CC2)C(=O)OC(C)(C)C)C(=O)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(CN(CC2)C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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